JHU-083

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

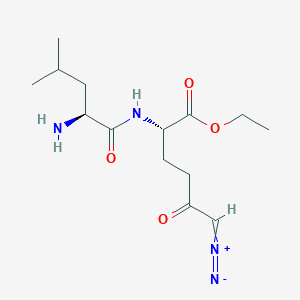

IUPAC Name |

ethyl (2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-6-diazo-5-oxohexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N4O4/c1-4-22-14(21)12(6-5-10(19)8-17-16)18-13(20)11(15)7-9(2)3/h8-9,11-12H,4-7,15H2,1-3H3,(H,18,20)/t11-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZRCHOFKIPHQBW-RYUDHWBXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC(=O)C=[N+]=[N-])NC(=O)C(CC(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CCC(=O)C=[N+]=[N-])NC(=O)[C@H](CC(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

JHU-083 Mechanism of Action in Glioma Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

JHU-083 is a systemically-available prodrug of the potent glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON). In the context of glioma, particularly models with isocitrate dehydrogenase (IDH) mutations, this compound demonstrates significant anti-tumor efficacy. Its mechanism of action is centered on the disruption of glutamine metabolism, which in turn inhibits the mTORC1 signaling pathway and impairs de novo purine biosynthesis. This dual effect leads to a halt in the cell cycle and a reduction in tumor growth. This document provides an in-depth overview of the molecular mechanisms, experimental validation, and key data supporting the therapeutic potential of this compound in glioma.

Core Mechanism of Action

This compound functions as a broad-spectrum inhibitor of enzymes that utilize glutamine as a nitrogen donor. This systemic antagonism of glutamine metabolism in glioma cells leads to two primary downstream anti-tumor effects: disruption of mTOR signaling and impairment of nucleotide synthesis.

Disruption of mTOR Signaling

The mechanistic target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and metabolism. In glioma cells, this compound treatment leads to the downregulation of the mTORC1 signaling cascade. This is evidenced by a decrease in the phosphorylation of key downstream effectors such as the ribosomal protein S6 (pS6).[1][2][3] The inhibition of mTORC1 signaling by this compound appears to be independent of TSC2 modulation.[1][2][3] A significant consequence of mTORC1 inhibition is the reduced expression of Cyclin D1, a crucial protein for cell cycle progression from the G0/G1 to the S phase.[1][2][3] This reduction in Cyclin D1 is a primary contributor to the observed cell cycle arrest.

Impairment of Purine Biosynthesis

Glutamine is an essential nitrogen donor for the de novo synthesis of purines, the building blocks of DNA and RNA. By acting as a glutamine antagonist, this compound inhibits purine biosynthesis, leading to a depletion of the nucleotide pool necessary for DNA replication and cell proliferation.[1] This is supported by rescue experiments where the addition of guanine, a purine nucleobase, partially restores glioma cell growth and mTOR signaling in the presence of this compound.[1][2][3]

The following diagram illustrates the core signaling pathway affected by this compound in glioma cells.

References

What is the difference between JHU-083 and DON?

An In-depth Technical Guide to the Glutamine Antagonists JHU-083 and DON

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive comparison of two pivotal glutamine antagonists: 6-Diazo-5-oxo-L-norleucine (DON) and its prodrug, this compound. While both compounds effectively target glutamine metabolism, a critical pathway for the proliferation of cancer cells and the activation of immune cells, they exhibit significant differences in their pharmacological profiles. DON, a naturally occurring antibiotic, has demonstrated robust anti-cancer efficacy in preclinical and early clinical studies. However, its clinical development has been hampered by dose-limiting toxicities, particularly gastrointestinal issues.[1][2] this compound was engineered as a prodrug of DON to circumvent these limitations. By masking the active sites of DON, this compound exhibits improved oral bioavailability and preferential activation within the tumor microenvironment, thereby enhancing its therapeutic index.[3][4]

This guide will delve into the core differences between these two molecules, presenting their mechanisms of action, comparative efficacy, and the experimental methodologies used to evaluate them. All quantitative data are summarized in structured tables for ease of comparison, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams.

Chemical Structures and Core Differences

DON is a structural analog of L-glutamine.[5] this compound is a dual-promoiety prodrug of DON, where the carboxylic acid and amino groups are masked.[4] This modification is designed to increase its stability in plasma and enhance its delivery to target tissues, such as the brain and tumors, before being enzymatically converted to the active DON molecule.[2][6]

Mechanism of Action

Both this compound (upon conversion to DON) and DON function as irreversible, competitive inhibitors of a broad range of glutamine-utilizing enzymes.[1] Their primary mechanism involves binding to the glutamine-binding site of these enzymes, leading to the disruption of critical metabolic pathways essential for rapidly proliferating cells.

Inhibition of Glutaminolysis and Amidotransferases

The primary targets of DON are glutaminase (GLS) and various glutamine amidotransferases.[1] Glutaminase is the enzyme that catalyzes the conversion of glutamine to glutamate, a key step in the tricarboxylic acid (TCA) cycle for anaplerosis. Glutamine amidotransferases are crucial for the de novo synthesis of purines and pyrimidines, as well as the production of other essential molecules like hexosamines.[1] By inhibiting these enzymes, DON effectively starves cancer cells of the necessary building blocks for nucleotide synthesis and energy production.

Disruption of mTOR Signaling

A significant consequence of glutamine antagonism by this compound and DON is the downregulation of the mTOR (mechanistic target of rapamycin) signaling pathway.[7][8][9] The mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its inhibition by these compounds is linked to the reduction in purine biosynthesis, leading to cell cycle arrest and decreased expression of proteins like Cyclin D1.[7][9]

Impairment of Purine Biosynthesis

DON is a potent inhibitor of de novo purine synthesis by blocking multiple enzymatic steps that require glutamine as a nitrogen donor.[1] This leads to a depletion of the purine nucleotide pool, which is essential for DNA and RNA synthesis, thereby halting cell proliferation.[10]

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and DON, providing a comparative overview of their potency and therapeutic application in preclinical models.

Table 1: In Vitro Efficacy (IC50/EC50 Values)

| Compound | Cell Line | Assay Type | IC50/EC50 Value | Reference |

| This compound | GBM6 | Cell Viability | ~6-11 µM | [9] |

| U251 | Cell Viability | ~6-11 µM | [9] | |

| SB28 | Cell Viability | ~6-11 µM | [9] | |

| MB49 | Cell Viability | Dose-dependent reduction | [11] | |

| DON | cKGA (kidney-type glutaminase) | Enzyme Activity | ~1 mM | [12] |

| NIH 3T3 (mouse fibroblast) | Cell Viability | >1000 µM | [5] | |

| Rat Dermal Fibroblasts | Cell Proliferation | 232.5 µM | [5] | |

| P493B Lymphoma | Cell Viability | 10.0 ± 0.11 µM | [13] | |

| Prodrug of DON (Compound 6) | P493B Lymphoma | Cell Viability | 5.0 ± 0.12 µM |

Table 2: In Vivo Dosing and Administration

| Compound | Animal Model | Tumor Model | Dosage | Administration Route | Regimen | Outcome | Reference |

| This compound | Athymic Nude Mice | Orthotopic IDH1R132H Glioma | 1.9 mg/kg | Intraperitoneal | 5 days/week for 3 weeks, then 2 days/week | No significant survival benefit | [7] |

| Athymic Nude Mice | Orthotopic IDH1R132H Glioma | 25 mg/kg | Intraperitoneal | 2 days/week | Improved survival | [7] | |

| Athymic Nude Mice | D425MED Medulloblastoma | 20 mg/kg | Oral Gavage | Twice weekly | Extended survival | [14] | |

| C57BL/6 Mice | mCB DNp53 MYC Medulloblastoma | 20 mg/kg | Oral Gavage | Not specified | Extended survival | [14] | |

| DON | Male Mice | Not Applicable (Clastogenic activity) | 0.1, 1, 10, 100, 500 mg/kg | Intravenous | Single dose | Positive for micronucleus formation at ≥10 mg/kg | [12] |

| Mice | Not Applicable (Hepatic Damage Study) | 25 µg/kg/day | Oral Gavage | Daily for 30 or 90 days | Not specified | [15] | |

| Piglets | Not Applicable (Toxicity Study) | >1 mg/kg | Dietary | Not specified | Vomiting, diarrhea, growth retardation | [16] | |

| Piglets | Not Applicable (Toxicity Study) | >10 mg/kg | Dietary | Not specified | Immunosuppression, death | [16] |

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature for evaluating this compound and DON.

Cell Viability and Proliferation Assays

Objective: To determine the effect of this compound and DON on the growth and proliferation of cancer cells.

Protocol Outline (based on AlamarBlue and Crystal Violet assays):

-

Cell Seeding: Plate cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Drug Treatment: Treat cells with a range of concentrations of this compound or DON. Include a vehicle control.

-

Incubation: Incubate the cells for a specified period (e.g., 72-96 hours).

-

Viability/Proliferation Measurement:

-

AlamarBlue Assay: Add AlamarBlue reagent to each well and incubate for 2-4 hours. Measure fluorescence or absorbance to determine cell viability.

-

Crystal Violet Assay: Fix the cells with a suitable fixative (e.g., methanol), stain with 0.5% crystal violet solution, wash to remove excess stain, and then solubilize the stain. Measure the absorbance to quantify cell number.

-

BrdU Incorporation Assay: Measure DNA synthesis by quantifying the incorporation of 5-bromo-2'-deoxyuridine (BrdU) into the DNA of proliferating cells according to the manufacturer's instructions.

-

Western Blot Analysis

Objective: To assess the effect of this compound and DON on the expression and phosphorylation of key proteins in signaling pathways (e.g., mTOR pathway).

Protocol Outline:

-

Cell Lysis: Treat cells with this compound or DON for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Block the membrane and then incubate with primary antibodies against target proteins (e.g., p-S6, Cyclin D1, Actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Efficacy Studies in Murine Models

Objective: To evaluate the anti-tumor efficacy and tolerability of this compound and DON in animal models.

Protocol Outline (based on orthotopic glioma model):

-

Animal Model: Use immunocompromised mice (e.g., athymic nude mice) for xenograft studies.

-

Tumor Cell Implantation: Stereotactically implant cancer cells (e.g., BT142 glioma cells) into the brains of the mice.

-

Randomization and Treatment: After a few days to allow for tumor establishment, randomize the mice into treatment and control groups. Administer this compound or DON at the specified dose and schedule via the chosen route (e.g., intraperitoneal injection, oral gavage). The control group receives a vehicle solution.

-

Monitoring: Monitor the animals daily for signs of toxicity, including weight loss and behavioral changes.

-

Efficacy Assessment: Monitor tumor growth (if applicable with imaging) and overall survival.

-

Endpoint: Euthanize the animals when they meet predefined humane endpoints or at the end of the study.

-

Statistical Analysis: Analyze survival data using Kaplan-Meier curves and the log-rank test.

Mandatory Visualizations

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound and DON.

Caption: this compound/DON inhibits mTORC1 signaling by disrupting glutamine metabolism.

Caption: this compound/DON blocks de novo purine synthesis at multiple glutamine-dependent steps.

Experimental Workflow Diagram

Caption: Workflow for assessing the in vivo efficacy of this compound and DON.

Conclusion

This compound represents a significant advancement in the development of glutamine antagonist therapies. By acting as a prodrug of DON, it retains the broad and potent anti-metabolic activity of its parent compound while offering a more favorable pharmacokinetic and safety profile. The ability of this compound to be orally administered and to preferentially target tumor tissues makes it a highly promising candidate for further clinical investigation, particularly for cancers that are heavily reliant on glutamine metabolism. The in-depth understanding of the distinct properties of this compound and DON is crucial for designing effective therapeutic strategies and advancing the field of cancer metabolism.

References

- 1. We’re Not “DON” Yet: Optimal Dosing and Prodrug Delivery of 6-Diazo-5-oxo-L-norleucine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 3. drugtargetreview.com [drugtargetreview.com]

- 4. Orally bioavailable glutamine antagonist prodrug this compound penetrates mouse brain and suppresses the growth of MYC-driven medulloblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Evaluating the Toxicity of the Analgesic Glutaminase Inhibitor 6-Diazo-5-Oxo-L-Norleucine in vitro and on Rat Dermal Skin Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. The glutamine antagonist prodrug this compound slows malignant glioma growth and disrupts mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 9. researchgate.net [researchgate.net]

- 10. Inhibitors of de novo nucleotide biosynthesis as drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. selleckchem.com [selleckchem.com]

- 13. Tumor-Targeted Delivery of 6-Diazo-5-oxo-l-norleucine (DON) Using Substituted Acetylated Lysine Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Orally bioavailable glutamine antagonist prodrug this compound penetrates mouse brain and suppresses the growth of MYC-driven medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

JHU-083: A Technical Guide to a Novel Glutaminase Inhibitor Prodrug

For Researchers, Scientists, and Drug Development Professionals

Abstract

JHU-083 is a novel, orally bioavailable prodrug of the potent glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON).[1] By targeting glutamine metabolism, this compound has demonstrated significant anti-tumor efficacy in a range of preclinical cancer models, including those of the central nervous system.[2][3] This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, summarizing key quantitative data, detailing relevant experimental protocols, and illustrating its effects on cellular signaling pathways.

Introduction

Metabolic reprogramming is a hallmark of cancer, with many tumors exhibiting a strong dependence on glutamine for survival and proliferation.[4][5] Glutamine serves as a key anaplerotic source for the tricarboxylic acid (TCA) cycle, a precursor for nucleotide and amino acid biosynthesis, and a regulator of cellular redox homeostasis.[4][6] This dependency presents a therapeutic window for targeting glutamine metabolism. This compound was developed as a prodrug of DON to improve its pharmacokinetic properties and tumor-selective activation.[2][7] It has shown promise in preclinical studies of various cancers, including glioma, medulloblastoma, colon cancer, lymphoma, and melanoma.[2][6][7]

Mechanism of Action

This compound is designed to be systemically stable and activated to its active form, DON, preferentially within the tumor microenvironment.[7][8] DON is a broad-spectrum glutamine antagonist that covalently modifies and irreversibly inhibits a range of glutamine-utilizing enzymes, most notably glutaminase (GLS).[9]

By inhibiting glutaminase, this compound blocks the conversion of glutamine to glutamate, leading to several downstream effects:

-

Disruption of the TCA Cycle: Depletion of glutamate, a key anaplerotic substrate, impairs the TCA cycle, leading to reduced ATP production.[4][6]

-

Inhibition of Nucleotide Biosynthesis: Glutamine is a nitrogen donor for the synthesis of purines and pyrimidines. Inhibition of glutamine-dependent enzymes disrupts this process, leading to cell cycle arrest.

-

Modulation of the mTOR Signaling Pathway: this compound has been shown to disrupt the mTOR signaling pathway, a central regulator of cell growth and proliferation.[4][6] This is evidenced by the downregulation of phosphorylated S6 ribosomal protein (pS6) and Cyclin D1.[6][10]

-

Alteration of the Tumor Microenvironment: this compound can reprogram immunosuppressive tumor-associated macrophages (TAMs) to a pro-inflammatory phenotype, enhancing the anti-tumor immune response.[8]

The following diagram illustrates the activation and mechanism of action of this compound.

Quantitative Data

In Vitro Efficacy

| Cell Line | Cancer Type | Reported Effect | Concentration | Citation |

| BT142 | Glioma (IDH1 mutant) | Reduced cell viability | Not specified | [6] |

| Br23c | Glioma | Reduced cell viability | Not specified | [6] |

| D425MED | Medulloblastoma (MYC-amplified) | Increased apoptosis | 10 µM | [11] |

| Various MYC-expressing Medulloblastoma cell lines | Medulloblastoma | Increased cleaved-PARP expression | 10 µM | [11] |

In Vivo Efficacy & Pharmacokinetics

This compound has demonstrated significant in vivo anti-tumor activity in various mouse models.

| Animal Model | Cancer Type | Dosing Regimen | Key Findings | Citation |

| Athymic nude mice with orthotopic BT142 xenografts | Glioma (IDH1 mutant) | 25 mg/kg, intraperitoneal, 2x/week | Increased survival | [6] |

| Athymic nude mice with orthotopic D425MED xenografts | Medulloblastoma (MYC-amplified) | 20 mg/kg, oral gavage, 2x/week | Increased median survival from 21 to 28 days | [11] |

| C57BL/6 mice with orthotopic mCB DNp53 MYC xenografts | Medulloblastoma | Not specified | Extended survival | [11] |

| Mice models | Colon cancer, lymphoma, melanoma | Not specified | Reduced tumor growth and improved survival | [7] |

Pharmacokinetic studies have shown that this compound effectively penetrates the brain and delivers the active drug, DON.

| Parameter | Value | Animal Model | Dosing | Citation |

| DON concentration in brain (1h post-dose) | 8-12 nmol/g | Athymic nude mice | 20 mg/kg this compound (DON-equivalent), single oral gavage | [11] |

Note: Detailed pharmacokinetic parameters such as Cmax, Tmax, and bioavailability are not consistently reported in a structured format in the reviewed literature.

Experimental Protocols

Cell Viability Assay (alamarBlue)

This protocol is adapted from standard alamarBlue assays and studies utilizing this compound.[6][12]

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the existing medium with 100 µL of the this compound solutions or vehicle control.

-

Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified atmosphere with 5% CO2.

-

alamarBlue Addition: Add 10 µL of alamarBlue reagent to each well.

-

Incubation with Reagent: Incubate for 2-4 hours at 37°C, protected from light.

-

Measurement: Measure fluorescence with an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Western Blotting for mTOR Signaling Proteins

This protocol is for the detection of key proteins in the mTOR signaling pathway, such as pS6 and Cyclin D1, following this compound treatment.[6][11]

-

Cell Lysis: Treat cells with this compound for the desired time (e.g., 24 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a Bradford or BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against pS6 (Ser235/236), Cyclin D1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C. Recommended antibody dilutions should be optimized, but a starting point of 1:1000 is common.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (1:2000 to 1:5000 dilution) for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Glutaminase Activity Assay

This is a general protocol for a colorimetric glutaminase activity assay that can be adapted for use with this compound.[13]

-

Sample Preparation: Prepare cell or tissue lysates in an appropriate assay buffer.

-

Reaction Mix: Prepare a reaction mix containing L-glutamine as the substrate.

-

Incubation: Add the sample to the reaction mix and incubate at 37°C for a set period (e.g., 30 minutes).

-

Detection: Stop the reaction and measure the amount of glutamate or ammonia produced using a colorimetric or fluorometric method. Commercial kits are available for this purpose.

-

Data Analysis: Calculate glutaminase activity based on a standard curve. To test the inhibitory effect of this compound, pre-incubate the lysates with varying concentrations of the compound before adding the substrate.

In Vivo Animal Studies

The following is a representative protocol for evaluating the in vivo efficacy of this compound in a mouse xenograft model.[6][11]

-

Animal Model: Use immunocompromised mice (e.g., athymic nude mice) for xenograft studies.

-

Tumor Implantation: Orthotopically implant cancer cells (e.g., 3 x 10^5 BT142 cells) into the appropriate organ (e.g., brain).

-

Treatment: Once tumors are established, randomize mice into treatment and vehicle control groups. Administer this compound at the desired dose and schedule (e.g., 25 mg/kg, intraperitoneally, twice weekly). This compound is typically dissolved in sterile PBS.

-

Monitoring: Monitor tumor growth and the health of the animals regularly (e.g., daily). Body weight should be recorded to assess toxicity.

-

Endpoint: Euthanize mice when tumors reach a predetermined size or when animals show signs of distress.

-

Data Analysis: Analyze survival data using Kaplan-Meier curves and log-rank tests. Tumor tissue can be collected for further analysis (e.g., western blotting, immunohistochemistry).

Signaling Pathways and Workflows

The following diagrams illustrate key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.

Conclusion

This compound is a promising glutaminase inhibitor prodrug with potent anti-tumor activity in a variety of preclinical cancer models. Its mechanism of action, centered on the disruption of glutamine metabolism and the mTOR signaling pathway, provides a strong rationale for its continued development. This technical guide offers a comprehensive overview of the current knowledge on this compound, providing valuable data and protocols to aid researchers and drug developers in their evaluation of this novel therapeutic agent. Further studies are warranted to fully elucidate its clinical potential.

References

- 1. Cyclin D1 (DCS6) Mouse mAb | Cell Signaling Technology [cellsignal.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. Alamar Blue assay optimization to minimize drug interference and inter-assay viability - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The glutamine antagonist prodrug this compound slows malignant glioma growth and disrupts mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The glutamine antagonist prodrug this compound slows malignant glioma growth and disrupts mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Johns Hopkins researchers develop new anti-cancer compound JHU083 [pharmaceutical-technology.com]

- 8. Inhibition of Glutamine Metabolism Suppresses Tumor Progression through Remodeling of the Macrophage Immune Microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Glutamine antagonism attenuates physical and cognitive deficits in a model of MS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Orally bioavailable glutamine antagonist prodrug this compound penetrates mouse brain and suppresses the growth of MYC-driven medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Optimized alamarBlue assay protocol for drug dose-response determination of 3D tumor spheroids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Glutamine Antagonist this compound Normalizes Aberrant Hippocampal Glutaminase Activity and Improves Cognition in APOE4 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

JHU-083: A Novel Glutamine Antagonist Reprogramming Cancer Metabolism and the Tumor Microenvironment

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

JHU-083 is a novel, brain-penetrant prodrug of the glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON) that is demonstrating significant promise in preclinical cancer models. By targeting the metabolic addiction of cancer cells to glutamine, this compound not only directly inhibits tumor growth but also favorably remodels the tumor microenvironment, converting immunosuppressive cell types into potent anti-tumor effectors. This technical guide provides a comprehensive overview of the mechanism of action, preclinical efficacy, and experimental methodologies associated with this compound, offering a valuable resource for researchers and drug development professionals in oncology.

Introduction: Targeting Cancer's Glutamine Addiction

Cancer cells exhibit profound metabolic reprogramming to fuel their rapid proliferation and survival. One of the key metabolic dependencies is on the amino acid glutamine, which serves as a crucial source of carbon and nitrogen for the synthesis of nucleotides, amino acids, and lipids, as well as for maintaining redox balance.[1] This "glutamine addiction" presents a therapeutic vulnerability. This compound is a systemically administered small molecule that becomes activated to its potent glutamine antagonist form, DON, preferentially within the tumor microenvironment.[2][3] This targeted activation minimizes systemic toxicity, a significant limitation of earlier glutamine-targeting agents.[2]

Mechanism of Action

This compound exerts its anti-cancer effects through a multifaceted mechanism that involves both direct action on tumor cells and modulation of the tumor microenvironment.

Direct Inhibition of Tumor Cell Metabolism

Once activated, this compound competitively inhibits multiple enzymes that utilize glutamine as a substrate. This leads to a global disruption of glutamine-dependent metabolic pathways, including:

-

Purine and Pyrimidine Biosynthesis: By blocking the nitrogen transfer from glutamine, this compound impairs the de novo synthesis of nucleotides, which are essential for DNA and RNA replication.[1][4] This leads to cell cycle arrest and reduced proliferation.[4]

-

Tricarboxylic Acid (TCA) Cycle Anaplerosis: Glutamine is a major anaplerotic substrate for the TCA cycle in cancer cells. This compound's inhibition of glutaminolysis disrupts the TCA cycle, leading to reduced ATP production and an accumulation of reactive oxygen species.[5][6]

-

mTORC1 Signaling: this compound has been shown to downregulate the mTORC1 signaling pathway, a central regulator of cell growth and proliferation.[4][7] This effect is, at least in part, mediated by the disruption of purine metabolism.[4]

Reprogramming the Tumor Microenvironment

This compound's impact extends beyond the cancer cells to the surrounding tumor microenvironment (TME). A key effect is the reprogramming of immunosuppressive tumor-associated macrophages (TAMs).

-

TAM Repolarization: this compound treatment leads to a shift in TAMs from an immunosuppressive M2-like phenotype to a pro-inflammatory and anti-tumoral M1-like phenotype.[5][8] These reprogrammed TAMs exhibit increased phagocytic activity against tumor cells.[5][6]

-

Enhanced T-Cell and NK Cell Activity: The reprogrammed TAMs, in turn, help recruit and activate tumor-killing T-cells and natural killer (NK) cells to the tumor site.[2][9]

-

Modulation of T-Cell Phenotype: this compound promotes a stem cell-like phenotype in CD8+ T cells and decreases the abundance of regulatory T cells (Tregs), further enhancing the anti-tumor immune response.[5][6][10]

Preclinical Efficacy: Quantitative Data

This compound has demonstrated significant anti-tumor efficacy across a range of preclinical cancer models.

| Cancer Model | Metric | Result | Citation |

| Malignant Glioma (orthotopic IDH1mut model) | Survival | Extended survival | [4][7] |

| Prostate and Bladder Cancer (syngeneic mouse models) | Tumor Growth | Significant tumor regression | [5][8] |

| Colon Cancer, Lymphoma, Melanoma (mice models) | Tumor Growth & Survival | Significantly reduced tumor growth and improved survival | [3] |

| Triple-Negative Breast Cancer | MDSC Infiltration | Significantly reduced | [11] |

| Adrenocortical Carcinoma | Tumor Response | Robust anti-tumor responses | [11] |

| Cellular/Metabolic Effect | Cell Lines | Observation | Citation |

| DNA Synthesis (BrdU incorporation) | BT142 and Br23c (glioma) | Decreased | [1][4] |

| Metabolite Levels (ATP, Glu, Lactate) | BT142 and Br23c (glioma) | Reduced | [1][4] |

| Glutathione Levels | BT142 and Br23c (glioma) | Reduced | [1][4] |

| Protein Expression (pS6) | Intracranial IDH1 mut glioma model | Reduced | [4][7] |

| Protein Expression (HIF-1α, c-MYC phosphorylation) | Tumor Cells | Reduced | [5][12] |

Experimental Protocols

Detailed experimental protocols are crucial for replicating and building upon the research conducted with this compound. While specific, step-by-step protocols are found within the supplementary materials of the primary research articles, the following outlines the general methodologies employed.

Cell Proliferation and Viability Assays

-

Method: Cancer cell lines are seeded in multi-well plates and treated with varying concentrations of this compound. Cell proliferation can be assessed using assays such as BrdU incorporation, which measures DNA synthesis, or by direct cell counting.[1][4] Cell viability is often determined using assays like MTT or CellTiter-Glo.

-

Data Analysis: IC50 values are calculated to determine the concentration of this compound required to inhibit 50% of cell growth.

In Vivo Tumor Xenograft and Syngeneic Models

-

Method: Human cancer cells (xenograft) or murine cancer cells (syngeneic) are implanted subcutaneously or orthotopically into immunocompromised or immunocompetent mice, respectively. Once tumors are established, mice are treated with this compound or a vehicle control via intraperitoneal injection or oral gavage. Tumor volume is measured regularly, and survival is monitored.[3][4]

-

Data Analysis: Tumor growth curves are generated to compare the efficacy of this compound to the control. Survival data is often presented using Kaplan-Meier curves.

Metabolic Flux Analysis

-

Method: Stable isotope tracing using 13C-labeled glutamine is employed to track the fate of glutamine carbons through various metabolic pathways. Cells are cultured with the labeled substrate, and metabolites are extracted and analyzed by mass spectrometry.

-

Data Analysis: The fractional contribution of glutamine to different metabolic pools is calculated to understand how this compound alters metabolic fluxes.

Seahorse XF Analysis

-

Method: A Seahorse XF Analyzer is used to measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of cancer cells in real-time. These measurements provide insights into mitochondrial respiration and glycolysis, respectively.

-

Data Analysis: Changes in OCR and ECAR in response to this compound treatment reveal its impact on cellular bioenergetics.

Flow Cytometry for Immune Cell Profiling

-

Method: Tumors from treated and control animals are dissociated into single-cell suspensions. The cells are then stained with fluorescently labeled antibodies against various immune cell markers (e.g., CD45, CD11b, F4/80, CD8, FoxP3) and analyzed by flow cytometry.[8]

-

Data Analysis: The percentage and absolute number of different immune cell populations within the tumor microenvironment are quantified to assess the immunological effects of this compound.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes affected by this compound is essential for a clear understanding of its mechanism of action.

Caption: Mechanism of action of this compound in the tumor microenvironment.

Caption: General experimental workflow for evaluating this compound.

Future Directions and Clinical Translation

The compelling preclinical data for this compound has paved the way for its clinical development. Future research will likely focus on:

-

Combination Therapies: Investigating the synergistic potential of this compound with other anti-cancer agents, such as checkpoint inhibitors, is a high priority.[3] While one study showed that adding a checkpoint inhibitor did not enhance the effects of this compound, this was attributed to the already high level of anti-tumor immune activity induced by this compound alone.[2] Further studies in different tumor contexts are warranted.

-

Biomarker Discovery: Identifying predictive biomarkers to select patients who are most likely to respond to this compound therapy is crucial for its successful clinical translation.

-

Clinical Trials: this compound is being evaluated in clinical trials for patients with treatment-resistant cancers, including prostate and bladder cancer.[2][9][13]

Conclusion

This compound represents a promising new therapeutic strategy that exploits the metabolic vulnerabilities of cancer cells while simultaneously stimulating a robust anti-tumor immune response. Its ability to be activated selectively within the tumor microenvironment offers a significant advantage in terms of minimizing systemic toxicity. The ongoing and planned clinical trials will be critical in determining the ultimate role of this compound in the oncologist's armamentarium. This technical guide provides a solid foundation for understanding the science behind this compound and for designing future studies to further elucidate its therapeutic potential.

References

- 1. academic.oup.com [academic.oup.com]

- 2. hopkinsmedicine.org [hopkinsmedicine.org]

- 3. Johns Hopkins researchers develop new anti-cancer compound JHU083 [pharmaceutical-technology.com]

- 4. The glutamine antagonist prodrug this compound slows malignant glioma growth and disrupts mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metabolic Reprogramming of Tumor-Associated Macrophages Using Glutamine Antagonist JHU083 Drives Tumor Immunity in Myeloid-Rich Prostate and Bladder Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 8. jitc.bmj.com [jitc.bmj.com]

- 9. pharmatimes.com [pharmatimes.com]

- 10. Glutamine’s double-edged sword: fueling tumor growth and offering therapeutic hope - PMC [pmc.ncbi.nlm.nih.gov]

- 11. JHU083 / Johns Hopkins University, AstraZeneca [delta.larvol.com]

- 12. urotoday.com [urotoday.com]

- 13. drugtargetreview.com [drugtargetreview.com]

The Glutamine Antagonist JHU-083: A Technical Guide to its Disruption of the mTOR Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism of action of JHU-083, a clinical-stage glutamine antagonist, with a specific focus on its effects on the mTOR (mechanistic Target of Rapamycin) signaling pathway. The information presented herein is a synthesis of preclinical data intended to inform researchers and professionals in drug development.

Executive Summary

This compound is a prodrug of the glutamine analog 6-diazo-5-oxo-L-norleucine (DON), designed for improved oral bioavailability and brain penetration.[1] As a glutamine antagonist, this compound competitively inhibits multiple enzymes dependent on glutamine, a critical nutrient for cancer cell metabolism and proliferation.[2][3] A significant body of preclinical evidence demonstrates that the anti-proliferative effects of this compound are, in large part, mediated through the disruption of the mTOR signaling pathway, particularly the mTORC1 complex.[2][4] This disruption leads to downstream effects including cell cycle arrest and inhibition of protein synthesis, ultimately contributing to reduced tumor growth.[2][5] This document will detail the molecular mechanism of this compound's impact on mTOR signaling, present quantitative data from key preclinical studies, outline relevant experimental methodologies, and provide visual representations of the involved pathways and workflows.

The mTOR Signaling Pathway: A Primer

The mTOR signaling pathway is a central regulator of cell growth, proliferation, metabolism, and survival.[6][7] It functions through two distinct multiprotein complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[6][8]

-

mTORC1 is a nutrient and energy sensor that, when activated, promotes anabolic processes such as protein and lipid synthesis while inhibiting catabolic processes like autophagy.[5] Key downstream effectors of mTORC1 include the S6 kinase (S6K) and the eukaryotic initiation factor 4E-binding protein (4E-BP1).[8]

-

mTORC2 is primarily involved in the regulation of cell survival and cytoskeletal organization, with a key downstream target being the phosphorylation of Akt at serine 473.[5][6]

Glutamine is a crucial amino acid for the activation of mTORC1, making it a key intersection between cellular metabolism and growth signaling.[2]

This compound's Mechanism of Action on the mTOR Pathway

This compound, as a glutamine antagonist, disrupts cellular processes that rely on this amino acid. One of the primary consequences of glutamine antagonism by this compound is the downregulation of mTORC1 signaling.[2][4] This effect is observed to be independent of TSC2 modulation.[2][4][9] The disruption of glutamine metabolism by this compound also leads to an impairment of de novo purine biosynthesis.[2][3]

The mechanism of this compound's impact on mTORC1 signaling is linked to the reduction of glutamine-derived metabolites that are essential for mTORC1 activation at the lysosomal surface.[2] This leads to a decrease in the phosphorylation of downstream mTORC1 targets, including S6K1 (and its substrate S6) and 4E-BP1.[2] The reduced phosphorylation of 4E-BP1 enhances its binding to the eukaryotic translation initiation factor 4E (eIF4E), thereby inhibiting cap-dependent translation and protein synthesis.[2] The downregulation of mTORC1 signaling also leads to a decrease in the expression of Cyclin D1, a key regulator of the G1 phase of the cell cycle, resulting in G0/G1 cell cycle arrest.[2][5]

In contrast, the effect of this compound on mTORC2 signaling appears to be less pronounced, with only slight downregulation of pAkt(Ser473) observed in some cell lines.[5]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on various cellular and in vivo parameters as reported in preclinical studies.

Table 1: In Vitro Effects of this compound on Cell Lines

| Cell Line | This compound Concentration | Parameter | Observation | Citation |

| BT142, Br23c | Not Specified | ATP, Glutamate, Lactate | Reduction in levels | [2] |

| BT142 | Not Specified | GSH/GSSG Ratio | Downregulated | [2] |

| 5 of 7 cancer cell lines | Not Specified | pS6(Ser235/236) | Downregulation | [2][5] |

| 5 of 7 cancer cell lines | Not Specified | Cyclin D1 | Reduction in protein expression | [2][5] |

| BT142 | Not Specified | pAKT(ser473) | Slight decrease | [5] |

| BT142 | Not Specified | 4E-BP(thr37/46) | Reduction in protein expression | [5] |

Table 2: In Vivo Effects of this compound in an Orthotopic IDH1R132H Glioma Model

| This compound Dose | Treatment Regimen | Outcome | P-value | Citation |

| 1.9 mg/kg | 5 days/week for 3 weeks, then 2 days/week | No significant survival benefit | P = 0.053 vs control | [2] |

| 25 mg/kg | 2 days/week | Improved survival | P = 0.027 vs control | [2] |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature regarding this compound's effect on the mTOR pathway. These protocols are based on the methods described by Yamashita et al.[2][10]

Cell Culture and this compound Treatment

-

Cell Lines: A variety of cancer cell lines, including glioma cell lines, were utilized.

-

Culture Conditions: Cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

This compound Preparation: this compound was diluted in phosphate-buffered saline (PBS) immediately before use for in vivo experiments, and in HEPES buffered saline for in vitro experiments.[6][10]

-

Treatment: Cells were treated with the indicated concentrations of this compound for specified durations.

Western Blot Analysis

-

Protein Extraction: Cell lysates were prepared using RIPA buffer, and protein concentrations were determined using a Bradford assay.[11]

-

Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Antibody Incubation: Membranes were blocked and then incubated with primary antibodies overnight at 4°C. The following primary antibodies were commonly used:

-

pS6(Ser235/236)

-

Cyclin D1

-

pAKT(ser473)

-

4E-BP(thr37/46)

-

Cleaved-PARP

-

Actin (as a loading control)

-

-

Detection: After incubation with appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies, protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Animal Studies

-

Animal Model: Female athymic nude mice (6–8 weeks old) were used for orthotopic glioma xenograft models.[2]

-

Tumor Implantation: BT142 IDH1R132H glioma cells (3 x 10^5) were stereotactically implanted into the brains of the mice.[2]

-

This compound Administration: Treatment was initiated 5 days after tumor implantation. This compound was administered via intraperitoneal injection at the specified doses and schedules.[2]

-

Monitoring and Euthanasia: Animals were monitored daily for health and signs of tumor burden. Euthanasia was performed in accordance with institutional guidelines.[2]

-

Statistical Analysis: Survival data was analyzed using appropriate statistical methods to determine significance.

Conclusion and Future Directions

The glutamine antagonist this compound demonstrates significant anti-tumor activity in preclinical models, which is strongly associated with its ability to disrupt the mTORC1 signaling pathway.[2][4] By inhibiting glutamine metabolism, this compound effectively downregulates key downstream effectors of mTORC1, leading to reduced protein synthesis and cell cycle arrest.[2][5] The data presented in this guide underscore the therapeutic potential of targeting glutamine metabolism in cancers that are dependent on this nutrient and exhibit hyperactive mTOR signaling.

Future research should continue to explore the nuanced effects of this compound on both mTORC1 and mTORC2 signaling in a wider range of cancer types. Further investigation into the interplay between this compound-mediated mTOR inhibition and other cellular processes, such as autophagy and apoptosis, will provide a more comprehensive understanding of its anti-cancer mechanisms. Additionally, clinical trials are essential to translate these promising preclinical findings into effective therapies for patients.[3]

References

- 1. Orally bioavailable glutamine antagonist prodrug this compound penetrates mouse brain and suppresses the growth of MYC-driven medulloblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The glutamine antagonist prodrug this compound slows malignant glioma growth and disrupts mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. The glutamine antagonist prodrug this compound slows malignant glioma growth and disrupts mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 6. mTOR - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 10. researchgate.net [researchgate.net]

- 11. Orally bioavailable glutamine antagonist prodrug this compound penetrates mouse brain and suppresses the growth of MYC-driven medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]

JHU-083: A Technical Guide to its Chemical Structure, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

JHU-083 is a novel, orally bioavailable small molecule that acts as a potent antagonist of glutamine metabolism. It is a prodrug of the well-characterized glutamine analog 6-diazo-5-oxo-L-norleucine (DON), engineered for improved pharmacokinetic properties and enhanced brain penetration. By irreversibly inhibiting glutaminase (GLS) and other glutamine-utilizing enzymes, this compound disrupts cellular metabolism and demonstrates significant therapeutic potential across a range of diseases, including cancer, neuroinflammatory disorders, and infectious diseases. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental findings related to this compound. Detailed experimental protocols and quantitative data from seminal studies are presented to facilitate further research and development.

Chemical Structure and Physicochemical Properties

This compound, chemically named Ethyl 2-(2-Amino-4-methylpentanamido)-6-diazo-5-oxo-L-norleucinate, is a derivative of DON designed to mask the carboxylate and amine functionalities, thereby increasing its oral bioavailability and ability to cross the blood-brain barrier.[1][2] Upon administration, it is metabolized to DON, the active pharmacological agent.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₁₄H₂₄N₄O₄ | [3] |

| Molecular Weight | 312.37 g/mol | [3] |

| CAS Number | 1998725-11-3 | [3] |

| Appearance | Crystalline solid | [3] |

| Solubility | Soluble in sterile water and PBS buffer for in vitro and in vivo studies, respectively. | [4] |

Mechanism of Action

This compound's primary mechanism of action is the inhibition of glutamine metabolism.[5][6] As a prodrug, it delivers the active compound DON, which is a broad-spectrum glutamine antagonist. DON covalently binds to and inactivates a variety of enzymes that utilize glutamine as a nitrogen donor, most notably glutaminase (GLS), which converts glutamine to glutamate.[5][6] This blockade of glutaminolysis has several downstream effects:

-

Disruption of the Tricarboxylic Acid (TCA) Cycle: By limiting the supply of α-ketoglutarate derived from glutamine, this compound impairs the TCA cycle, a central metabolic pathway for energy production.[7]

-

Inhibition of mTOR Signaling: this compound has been shown to disrupt the mTORC1 signaling pathway, a key regulator of cell growth, proliferation, and survival.[5][6] This is evidenced by the downregulation of phosphorylated S6 ribosomal protein (pS6), a downstream target of mTORC1.[5][6]

-

Impairment of Purine Biosynthesis: Glutamine is a crucial nitrogen donor for the de novo synthesis of purines, the building blocks of DNA and RNA. By inhibiting glutamine-dependent enzymes in this pathway, this compound impedes nucleotide synthesis and, consequently, cell proliferation.[5]

-

Modulation of the Tumor Microenvironment (TME): this compound can reprogram immunosuppressive tumor-associated macrophages (TAMs) to a pro-inflammatory phenotype.[7][8] This shift enhances anti-tumor immunity.[7]

Figure 1: this compound inhibits glutaminase, leading to reduced mTORC1 signaling.

Figure 2: this compound reprograms tumor-associated macrophages to enhance anti-tumor immunity.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies of this compound.

Table 2: In Vivo Efficacy of this compound in Animal Models

| Disease Model | Animal Model | This compound Dosage | Outcome | Reference |

| MYC-driven Medulloblastoma | Athymic nude mice with D425MED orthotopic xenografts | 20 mg/kg, twice weekly | Increased survival from 21 to 28 days | [4] |

| IDH1-mutant Glioma | Athymic nude mice with orthotopic BT142 xenografts | 1.9 mg/kg and 25 mg/kg | 25 mg/kg dose significantly improved survival | [5] |

| Prostate and Bladder Cancer | C57BL/6J mice with B6CaP or MB49 tumors | 1 mg/kg DON molar equivalent daily, then 0.3 mg/kg | Significant tumor regression | [3] |

| Clear Cell Renal Cell Carcinoma | NOD-SCID mice with subcutaneous XP258 tumorgrafts | 1.83 mg/kg | Reduced tumor growth | [2] |

Table 3: In Vitro Effects of this compound on Cancer Cells

| Cell Line | Assay | This compound Concentration | Effect | Reference |

| D425MED (Medulloblastoma) | Cleaved Caspase-3 Immunofluorescence | 10 µM and 20 µM | Increased cleaved caspase-3 positive cells, indicating apoptosis | [4] |

| BT142 and Br23c (Glioma) | BrdU Incorporation | Not specified | Decreased DNA synthesis | [5] |

| Various cancer cell lines | Cell Viability | Dose-dependent | Reduced cell viability | [5] |

| BT142 and Br23c (Glioma) | Metabolite Quantification | Not specified | Reduced ATP, glutamate, and lactate levels | [5] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Synthesis of this compound

The synthesis of this compound (Ethyl 2-(2-Amino-4-methylpentanamido)-DON) has been previously described in detail.[4] For in vitro experiments, this compound is typically dissolved in sterile water.[4] For in vivo studies, it is dissolved in sterile PBS buffer.[4] It is important to note that this compound doses are often reported as the DON-equivalent dose; 1.83 mg of this compound is equivalent to 1.0 mg of unmodified DON.[4]

Cell Viability Assay (alamarBlue)

-

Cell Plating: Harvest cells in the logarithmic growth phase and determine the cell count. Adjust the cell density to the desired concentration (e.g., 1 x 10⁴ cells/mL) and plate in a 96-well microplate.[9]

-

Treatment: Expose cells to various concentrations of this compound or vehicle control.[9]

-

alamarBlue Addition: After the desired incubation period, add alamarBlue reagent to each well at a volume equal to 10% of the culture volume.[9][10]

-

Incubation: Incubate the plates for 1-4 hours at 37°C, protected from light.[10][11]

-

Measurement: Measure fluorescence with an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.[9][12]

-

Analysis: Correct for background fluorescence using control wells with medium only. Plot relative fluorescence units against drug concentration to determine cell viability.[11]

Cell Proliferation Assay (BrdU Incorporation)

-

BrdU Labeling: Add BrdU labeling solution to the cell culture medium at a final concentration of 10 µM and incubate for 2 to 24 hours at 37°C.[13][14]

-

Fixation and Denaturation: Remove the labeling medium, and fix the cells. Denature the DNA to expose the incorporated BrdU.

-

Antibody Incubation: Incubate the cells with an anti-BrdU antibody conjugated to a detection enzyme (e.g., peroxidase).

-

Substrate Reaction: Add the appropriate substrate and measure the colorimetric or luminescent signal using a plate reader.[5][14]

Western Blotting for mTOR Signaling

-

Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in a suitable lysis buffer to extract total protein.[15]

-

Protein Quantification: Determine the protein concentration of each lysate.

-

Gel Electrophoresis: Separate equal amounts of protein by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with a solution of 5% non-fat dried milk or BSA in TBST.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for mTOR, phospho-mTOR, S6, and phospho-S6 (Ser235/236).[15]

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) kit.[15]

Orthotopic Glioma Mouse Model

-

Animal and Cell Preparation: Use female athymic nude mice (6-8 weeks old).[5] Prepare a single-cell suspension of glioma cells (e.g., BT142) at a concentration of 1x10⁵ cells/5 μL in DPBS.[5][16]

-

Stereotactic Injection: Anesthetize the mice and place them in a stereotactic frame.[17] Inject the cell suspension into the brain parenchyma at specific coordinates.[16][17]

-

This compound Administration: Once tumors are established (e.g., confirmed by imaging or after a set number of days), begin treatment with this compound or vehicle control via oral gavage.[4] A typical dosing schedule might be twice weekly.[4]

-

Monitoring and Endpoint: Monitor the animals daily for signs of neurological impairment or increased intracranial pressure.[4] The primary endpoint is typically survival, which is analyzed using a Log-rank test.[4]

Flow Cytometry of Tumor-Associated Macrophages

-

Tumor Digestion: Surgically resect tumors and mechanically and enzymatically digest them to obtain a single-cell suspension.[8]

-

Cell Staining: Stain the single-cell suspension with a cocktail of fluorescently labeled antibodies against cell surface markers to identify TAMs (e.g., CD45, CD11b, F4/80).[8][18]

-

Intracellular Staining (Optional): For intracellular targets, fix and permeabilize the cells before staining with antibodies against intracellular proteins.[8]

-

Data Acquisition: Acquire data on a flow cytometer.[18]

-

Data Analysis: Analyze the data using appropriate software to quantify the populations of different macrophage subsets and their expression of various markers.[18]

Conclusion

This compound is a promising therapeutic agent with a well-defined mechanism of action centered on the inhibition of glutamine metabolism. Its improved pharmacological properties over its parent compound, DON, make it a viable candidate for clinical development in a variety of diseases, particularly in oncology and neuro-oncology. The data and protocols presented in this guide offer a solid foundation for researchers and drug developers to further explore the therapeutic potential of this compound and to design and execute rigorous preclinical and clinical studies. Continued investigation into its effects on diverse metabolic pathways and the tumor microenvironment will undoubtedly uncover new avenues for its application in precision medicine.

References

- 1. Analysis of Cell Viability by the alamarBlue Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Orally bioavailable glutamine antagonist prodrug this compound penetrates mouse brain and suppresses the growth of MYC-driven medulloblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Orally bioavailable glutamine antagonist prodrug this compound penetrates mouse brain and suppresses the growth of MYC-driven medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The glutamine antagonist prodrug this compound slows malignant glioma growth and disrupts mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The glutamine antagonist prodrug this compound slows malignant glioma growth and disrupts mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Metabolic Reprogramming of Tumor-Associated Macrophages Using Glutamine Antagonist JHU083 Drives Tumor Immunity in Myeloid-Rich Prostate and Bladder Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. alamarBlue Assays for Cell Viability Protocol, for Microplates | Thermo Fisher Scientific - US [thermofisher.com]

- 12. Optimized alamarBlue assay protocol for drug dose-response determination of 3D tumor spheroids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. bdbiosciences.com [bdbiosciences.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. researchgate.net [researchgate.net]

- 16. Protocol to assess the antitumor efficacy of an immunotherapeutic peptide in syngeneic orthotopic glioma mouse models - PMC [pmc.ncbi.nlm.nih.gov]

- 17. An Orthotopic Glioblastoma Mouse Model Maintaining Brain Parenchymal Physical Constraints and Suitable for Intravital Two-photon Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Phenotyping Tumor-Associated Macrophages | Springer Nature Experiments [experiments.springernature.com]

Preclinical Research on JHU-083 in Neuro-oncology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

JHU-083 is a novel, brain-penetrant prodrug of the glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON). By targeting the metabolic dependency of cancer cells on glutamine, this compound presents a promising therapeutic strategy for various malignancies, including aggressive brain tumors. This technical guide provides a comprehensive overview of the preclinical research on this compound in neuro-oncology, focusing on its mechanism of action, in vitro efficacy, and in vivo therapeutic potential in glioma and medulloblastoma models. The information is compiled from publicly available research to facilitate further investigation and drug development efforts in this area.

Mechanism of Action

This compound acts as a glutamine antagonist, disrupting multiple metabolic pathways crucial for cancer cell proliferation and survival. Its primary mechanism involves the inhibition of glutamine-dependent enzymes, leading to:

-

Disruption of mTOR Signaling: this compound has been shown to downregulate the mechanistic target of rapamycin (mTOR) signaling pathway. Specifically, it reduces the phosphorylation of downstream effectors like the ribosomal protein S6 (pS6), a key regulator of protein synthesis and cell growth.[1][2] This disruption is independent of TSC2 modulation.[2][3]

-

Impairment of Purine Biosynthesis: As glutamine is a critical nitrogen donor for de novo purine synthesis, this compound's antagonism of glutamine metabolism depletes the building blocks necessary for DNA and RNA synthesis. This contributes to the observed reduction in DNA synthesis and cell cycle arrest.[1][3] The anti-proliferative effects of this compound can be partially rescued by guanine supplementation, highlighting the importance of its impact on purine metabolism.[1][2]

The culmination of these effects is a G0/G1 cell cycle arrest, driven by the downregulation of Cyclin D1, and a subsequent reduction in cancer cell proliferation.[1][2]

Data Presentation

In Vitro Efficacy of this compound

This compound has demonstrated a dose-dependent anti-proliferative effect across a range of neuro-oncology cell lines.[1]

| Cell Line | Cancer Type | Key Mutation(s) | Observed Effect of this compound | Reference |

| BT142 | Glioma | IDH1 R132H | Reduced cell viability, DNA synthesis, ATP, glutamate, and lactate levels.[1] | [1] |

| Br23c | Glioblastoma | IDH1 wild-type | Reduced DNA synthesis, ATP, glutamate, and lactate levels.[1] | [1] |

| D425MED | Medulloblastoma | MYC-amplified | Decreased growth and increased apoptosis. | [4] |

| mCB DNp53 MYC | Medulloblastoma | MYC-driven | Decreased growth. | [4] |

Metabolic Impact of this compound Treatment in Glioma Cells

Treatment with this compound for 24 hours resulted in significant alterations in the metabolic profile of glioma cells.[1]

| Metabolite | Cell Line | Change upon this compound Treatment |

| ATP | BT142, Br23c | Reduced |

| Glutamate (Glu) | BT142, Br23c | Reduced |

| Lactate | BT142, Br23c | Reduced |

| Glutathione | BT142, Br23c | Reduced |

| GSH/GSSG Ratio | BT142 | Downregulated |

In Vivo Efficacy of this compound

This compound has shown significant therapeutic efficacy in orthotopic mouse models of glioma and medulloblastoma.

| Animal Model | Cancer Type | This compound Dosage | Outcome | Reference |

| Orthotopic BT142 xenograft (nude mice) | IDH1-mutant Glioma | 1.9 mg/kg (2x/week) | No significant survival benefit (P = 0.053 vs. control).[1] | [1] |

| Orthotopic BT142 xenograft (nude mice) | IDH1-mutant Glioma | 25 mg/kg (2x/week) | Improved survival (P = 0.027 vs. control).[1] | [1] |

| Orthotopic D425MED xenograft (athymic nude mice) | MYC-amplified Medulloblastoma | 20 mg/kg (2x/week) | Extended median survival from 21 to 28 days (29% increase, P = 0.006).[4] | [4] |

| Orthotopic mCB DNp53 MYC xenograft (C57BL/6 mice) | MYC-driven Medulloblastoma | 20 mg/kg (2x/week) | Extended median survival from 16 to 25 days (43% increase, P < 0.0001).[4] | [4] |

Experimental Protocols

Cell Culture

-

Adherent Glioblastoma Cell Lines (e.g., U251, D54, U87): Maintained in DMEM/F-12 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin.

-

Neurosphere-forming Glioma Cells (e.g., BT142, Br23c): Cultured in serum-free DMEM/F-12 medium supplemented with B27, human recombinant EGF (20 ng/mL), and human recombinant bFGF (20 ng/mL).

-

Medulloblastoma Cell Lines (e.g., D425MED): Cultured in TSM medium (RPMI 1640, 25 mM KCl, 20 mM HEPES, 2 mM glutamine, 10% FBS).

-

General Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (AlamarBlue Assay)

-

Seed single-cell suspensions or adherent cells in 96-well black flat-bottom plates.

-

After 24 hours, treat cells with the indicated concentrations of this compound.

-

After 72-96 hours of treatment, add alamarBlue reagent (10% of the culture volume) to each well.

-

Incubate for 2-4 hours at 37°C.

-

Measure fluorescence using a plate reader with an excitation of 560 nm and an emission of 590 nm.

DNA Synthesis Assay (BrdU Incorporation)

-

Seed cells in 96-well plates and treat with this compound for 24 hours.

-

Add 10 µM BrdU labeling solution to each well and incubate for 2-4 hours at 37°C.[5]

-

Remove the labeling medium and fix/denature the cells with a fixing/denaturing solution for 30 minutes at room temperature.[5]

-

Add anti-BrdU antibody and incubate for 1 hour at room temperature.

-

Wash the plate and add an HRP-conjugated secondary antibody for 30 minutes.

-

Wash the plate and add TMB substrate.

-

Measure luminescence using a plate reader.

Western Blot Analysis

-

Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein (20-40 µg) on a 4-20% SDS-PAGE gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C. Recommended dilutions:

-

Phospho-S6 (Ser235/236): 1:1000

-

Cyclin D1: 1:1000

-

β-actin (loading control): 1:5000

-

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody (1:2000) for 1 hour at room temperature.

-

Visualize bands using an enhanced chemiluminescence (ECL) detection system.

Orthotopic Glioma Mouse Model

-

Animal Housing: Use immunodeficient mice (e.g., athymic nude mice) housed in a pathogen-free environment.

-

Cell Preparation: Harvest glioma cells (e.g., BT142) and resuspend in sterile PBS or appropriate medium at a concentration of 5 x 10^4 cells/µL.

-

Anesthesia: Anesthetize mice with an appropriate anesthetic cocktail (e.g., ketamine/xylazine).

-

Stereotactic Implantation:

-

Secure the mouse in a stereotactic frame.

-

Make a small incision in the scalp to expose the skull.

-

Using a micro-drill, create a small burr hole at specific stereotactic coordinates. While the exact coordinates for the BT142 model were not specified in the reviewed literature, typical coordinates for the striatum in mice are approximately: Anteroposterior (AP): +0.5 mm from bregma, Mediolateral (ML): +2.0 mm from midline, and Dorsoventral (DV): -3.0 mm from the dura.[6]

-

Slowly inject 2 µL of the cell suspension into the brain parenchyma using a Hamilton syringe.

-

Withdraw the needle slowly and seal the burr hole with bone wax.

-

Suture the scalp incision.

-

-

Post-operative Care: Monitor the animals daily for any signs of distress or neurological symptoms. Provide supportive care as needed.

-

Treatment Administration: Once tumors are established (determined by bioluminescence imaging if using luciferase-tagged cells, or after a set number of days), begin treatment with this compound or vehicle control via oral gavage at the specified doses and schedule.

-

Euthanasia: Euthanize mice when they exhibit predefined humane endpoints, such as significant weight loss, neurological deficits, or signs of distress, in accordance with institutional animal care and use guidelines. Survival is monitored and recorded.

Mandatory Visualizations

Signaling Pathways

Caption: Mechanism of action of this compound in neuro-oncology.

Experimental Workflows

Caption: In vitro experimental workflow for this compound evaluation.

References

- 1. The glutamine antagonist prodrug this compound slows malignant glioma growth and disrupts mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The glutamine antagonist prodrug this compound slows malignant glioma growth and disrupts mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Orally bioavailable glutamine antagonist prodrug this compound penetrates mouse brain and suppresses the growth of MYC-driven medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. media.cellsignal.com [media.cellsignal.com]

- 6. Stereotactic Intracranial Implantation and In vivo Bioluminescent Imaging of Tumor Xenografts in a Mouse Model System of Glioblastoma Multiforme - PMC [pmc.ncbi.nlm.nih.gov]

JHU-083: A Technical Guide to Blood-Brain Barrier Penetration

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism by which JHU-083, a novel glutamine antagonist prodrug, crosses the blood-brain barrier (BBB). The information presented herein is compiled from preclinical studies and is intended to inform researchers and professionals in the field of neuro-oncology and neuroscience drug development.

Introduction: The Prodrug Strategy for Brain Delivery

This compound is a prodrug of the potent glutamine analog 6-diazo-5-oxo-L-norleucine (DON). The rationale behind the development of this compound was to overcome the poor oral bioavailability and limited BBB penetration of DON.[1] By masking the carboxylate and amine functionalities of DON, this compound was created with enhanced drug-like properties, enabling its use for treating brain malignancies such as medulloblastoma and glioma.[2][3][4]

Mechanism of Blood-Brain Barrier Transport

The primary mechanism by which this compound crosses the BBB is through its enhanced lipophilicity, which facilitates passive diffusion across the endothelial cells of the brain capillaries. The chemical modification of DON to form this compound (Ethyl 2-(2-Amino-4-methylpentanamido)-DON) increases its ability to permeate the lipid-rich membranes of the BBB.[2]

Upon crossing the BBB, this compound is metabolized by enzymes within the brain to release the active compound, DON. This targeted delivery allows DON to exert its glutamine antagonist effects directly within the central nervous system, thereby inhibiting the growth of cancer cells that are highly dependent on glutamine metabolism.[3][4][5]

Quantitative Data: Brain Penetration and Pharmacokinetics

Preclinical studies in mice have demonstrated that oral administration of this compound leads to the accumulation of therapeutically relevant concentrations of DON in the brain. The following table summarizes the key quantitative findings from these studies.

| Parameter | Value | Species | Dosage | Time Point | Brain Region(s) | Reference |

| DON Concentration | 8–12 nmol/g | Mouse (athymic nude) | 20 mg/kg (oral gavage) | 1 hour | Cortex, Cerebellum, Brain Stem | [2] |

| Average DON Concentration | 11.3 µM | Mouse (athymic nude) | 20 mg/kg (oral gavage) | 1 hour | Cerebellum | [2] |

These data confirm that this compound effectively delivers DON to various regions of the brain at concentrations sufficient to induce apoptosis and reduce the growth of MYC-expressing medulloblastoma cells.[2]

Experimental Protocols

The following is a detailed methodology for a key experiment cited in the literature for assessing the brain penetration of this compound.

Brain Penetration Pharmacokinetic Study in Mice

Objective: To determine the concentration of DON in different brain regions following oral administration of this compound.

Materials:

-

This compound

-

Phosphate-buffered saline (PBS)

-

Athymic nude mice

-

Oral gavage needles

-

Liquid nitrogen

-

Dissection tools

-

Liquid chromatography-mass spectrometry (LC-MS/MS) system

Procedure:

-

Five athymic nude mice were administered a single DON-equivalent dose of 20 mg/kg this compound, dissolved in PBS, via oral gavage.[2]

-

The dosing of the animals was staggered to ensure that each animal was exposed to the drug for exactly 1 hour.[2]

-

After 1 hour post-dose, mice were euthanized.[2]

-

The brains were immediately removed, and the cortex, cerebellum, and brain stem were manually dissected.[2]

-

The dissected brain regions were flash-frozen in liquid nitrogen.[2]

-

Extraction and quantification of DON from the brain tissue were performed using a previously described LC-MS/MS method.[2]

-

Statistical analysis (e.g., one-way ANOVA) was used to compare DON concentrations across the different brain regions.[2]

Visualizations: Pathways and Workflows

The following diagrams illustrate the key processes involved in this compound's mechanism of action and experimental evaluation.

Caption: Prodrug conversion and transport of this compound across the BBB.

References

- 1. Orally bioavailable glutamine antagonist prodrug this compound penetrates mouse brain and suppresses the growth of MYC-driven medulloblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Orally bioavailable glutamine antagonist prodrug this compound penetrates mouse brain and suppresses the growth of MYC-driven medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. The glutamine antagonist prodrug this compound slows malignant glioma growth and disrupts mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]

JHU-083: A Novel Glutamine Antagonist Prodrug for Cancer Therapy

An In-depth Technical Guide on its Discovery, Mechanism, and Preclinical Development

Audience: Researchers, scientists, and drug development professionals.

Abstract: Metabolic reprogramming is a hallmark of cancer, with many tumors exhibiting a strong dependence on glutamine for survival and proliferation. This dependency presents a promising therapeutic window. JHU-083, a prodrug of the potent glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON), has emerged as a promising therapeutic agent. It is designed for enhanced oral bioavailability and brain penetration with a favorable toxicity profile compared to its parent compound.[1][2][3] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound for cancer therapy, summarizing key quantitative data, detailing experimental protocols, and visualizing critical pathways and workflows.

Discovery and Rationale

The development of this compound stems from the long-standing interest in targeting glutamine metabolism for cancer treatment. The glutamine analog DON showed initial promise in clinical trials but was hampered by significant gastrointestinal toxicity.[4] To overcome this limitation, researchers at Johns Hopkins University developed this compound (Ethyl 2-(2-Amino-4-methylpentanamido)-DON) by masking the carboxylate and amine functionalities of DON, creating a prodrug with improved oral bioavailability and the ability to be activated within the tumor microenvironment.[1][2] This strategy aims to maximize the anti-tumor efficacy while minimizing systemic side effects.[1]

Mechanism of Action